molecular formula C28H22AuP B12888455 2-Naphthalenyl(triphenylphosphine)gold

2-Naphthalenyl(triphenylphosphine)gold

Cat. No.: B12888455
M. Wt: 586.4 g/mol
InChI Key: UPVVYXIZMRUEBD-UHFFFAOYSA-N
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Description

2-Naphthalenyl(triphenylphosphine)gold: is an organometallic compound that consists of a gold atom coordinated to a triphenylphosphine ligand and a 2-naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenyl(triphenylphosphine)gold typically involves the reaction of a gold precursor, such as gold chloride, with triphenylphosphine and 2-naphthalenylboronic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and microfluidic systems could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalenyl(triphenylphosphine)gold can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form gold(III) complexes.

    Reduction: It can be reduced to form gold nanoparticles.

    Substitution: The triphenylphosphine ligand can be substituted with other ligands, such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents like sodium borohydride or hydrazine are typically used.

    Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.

Major Products:

Scientific Research Applications

2-Naphthalenyl(triphenylphosphine)gold has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Naphthalenyl(triphenylphosphine)gold involves its interaction with various molecular targets. The gold atom can coordinate with sulfur-containing biomolecules, such as cysteine and glutathione, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects in treating diseases like cancer and infections .

Comparison with Similar Compounds

  • Triphenylphosphine gold(I) chloride
  • Triphenylphosphine gold(I) cyanide
  • Triphenylphosphine gold(I) thiolate

Comparison: 2-Naphthalenyl(triphenylphosphine)gold is unique due to the presence of the 2-naphthalenyl group, which can enhance its stability and reactivity compared to other triphenylphosphine gold(I) complexes. This structural difference can lead to variations in catalytic activity, biological interactions, and overall chemical behavior .

Properties

Molecular Formula

C28H22AuP

Molecular Weight

586.4 g/mol

IUPAC Name

gold(1+);2H-naphthalen-2-ide;triphenylphosphane

InChI

InChI=1S/C18H15P.C10H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;/h1-15H;1-3,5-8H;/q;-1;+1

InChI Key

UPVVYXIZMRUEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C=[C-]C=CC2=C1.[Au+]

Origin of Product

United States

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